3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide
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Overview
Description
3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide typically involves multiple steps starting from thiophene. The reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and bromine at low temperatures to ensure regioselectivity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity .
Chemical Reactions Analysis
3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Scientific Research Applications
3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the morpholinopropyl group play crucial roles in its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
2-Bromothiophene: Lacks the morpholinopropyl group, making it less versatile in certain applications.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains different substituents, leading to variations in chemical reactivity and applications.
Thiophene-2-carboxamide: Without the bromine atom, it exhibits different chemical properties and reactivity.
The unique combination of the bromine atom and the morpholinopropyl group in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H17BrN2O2S |
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Molecular Weight |
333.25 g/mol |
IUPAC Name |
3-bromo-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H17BrN2O2S/c13-10-2-9-18-11(10)12(16)14-3-1-4-15-5-7-17-8-6-15/h2,9H,1,3-8H2,(H,14,16) |
InChI Key |
KBUZZCXCNQDOID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
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